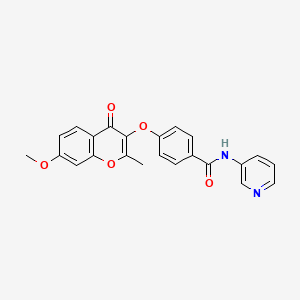

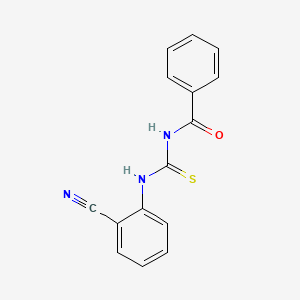

N-benzoyl-N'-(2-cyanophenyl)thiourea

Overview

Description

“N-benzoyl-N’-(2-cyanophenyl)thiourea” is a chemical compound that has been synthesized and studied for its various properties . It is also known by its IUPAC name "N-benzoyl-N’-(2-cyanophenyl)thiourea" .

Synthesis Analysis

The compound was synthesized in a high yield via different applications of aroyl isocyanate and 4-aminobenzonitrile .Molecular Structure Analysis

The structure of the compound was characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods . The crystal structure was determined by an X-ray single-crystal technique .Chemical Reactions Analysis

The compound has been studied for its cyclic voltammetric behavior . The reduction in potential values of the different functional groups such as nitro and cyano in the compound were investigated using CV curves .Physical And Chemical Properties Analysis

The compound crystallized in triclinic with the space group P-1 . The molecular electrostatic potential (MEP) and the Mulliken atomic charges of the compound were theoretically calculated and interpreted .Scientific Research Applications

- Antibacterial and Antifungal Properties : N-benzoyl-N’-(2-cyanophenyl)thiourea derivatives have demonstrated antibacterial and antifungal activities . Researchers investigate their potential as novel antimicrobial agents.

- Metal Ion Chelation : These compounds can act as ligands for heavy metal ions (e.g., Fe, Zn) in extraction, separation, and determination processes . Their chelating properties make them valuable in environmental and analytical applications.

- Anion Sensing : N-benzoyl-N’-(2-cyanophenyl)thiourea derivatives serve as chemosensors for anions such as F⁻, CN⁻, and OAc⁻ . Their selective binding abilities make them useful in detecting specific ions.

- Heavy Metal Sensing : These compounds can function as potentiometric sensors for heavy metals . Researchers explore their applications in detecting environmentally relevant metal ions.

- Environmental Control : Aroylthiourea derivatives, including N-benzoyl-N’-(2-cyanophenyl)thiourea, have been employed as ion-selective electrodes for environmental monitoring . Their sensitivity to specific ions aids in pollution detection.

- Thiohydantoins : Some arylthiourea derivatives contribute to the synthesis of biologically important heterocyclic scaffolds, such as thiohydantoins . These scaffolds find applications in drug discovery.

- Crystallographic studies reveal that N-benzoyl-N’-(2-cyanophenyl)thiourea forms dimers through weak intermolecular interactions, including N-H…S and C-H…S bonds . These interactions influence its properties and behavior.

- Cyclic Voltammetry (CV) : Researchers have investigated the reduction potentials of different functional groups (e.g., nitro and cyano) in N-benzoyl-N’-(2-cyanophenyl)thiourea using CV experiments . Understanding its electrochemical behavior informs its potential applications.

Biological Activities and Medicinal Chemistry

Sensors and Detection

Ion-Selective Electrodes

Heterocyclic Scaffold Synthesis

Crystal Structure and Intermolecular Interactions

Electrochemical Behavior

Mechanism of Action

Target of Action

N-benzoyl-N’-(2-cyanophenyl)thiourea is known to exhibit a wide variety of biological activities such as antibacterial and antifungal properties . It has been used as ligands in the extraction, separation, and determination of heavy metals such as Fe and Zn ions . These types of ligands have been used as a chemosensor for anions such as F−, CN−, OAc−, etc., and as a potentiometric sensor for heavy metals in analytical applications .

Mode of Action

The crystal structure of the compound was determined by an X-ray single-crystal technique and an intramolecular C=O…H-N hydrogen bond and intermolecular C=S…H-N and C=S…H-C hydrogen interactions were observed .

Biochemical Pathways

It is known that the compound can affect the redox potential of different functional groups such as nitro and cyano .

Result of Action

It is known that the compound exhibits antibacterial and antifungal properties . It has also been used in environmental control as ion-selective electrodes .

Action Environment

The action, efficacy, and stability of N-benzoyl-N’-(2-cyanophenyl)thiourea can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of other ions in the environment

properties

IUPAC Name |

N-[(2-cyanophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS/c16-10-12-8-4-5-9-13(12)17-15(20)18-14(19)11-6-2-1-3-7-11/h1-9H,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCONWYDEBPOTIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzoyl-N'-(2-cyanophenyl)thiourea | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalen-2-yl]acetate](/img/structure/B2446815.png)

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2446820.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2446821.png)

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine](/img/structure/B2446822.png)

![N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide](/img/structure/B2446829.png)

![N-benzyl-N-(cyanomethyl)-6-oxo-1,6-dihydro-[2,4'-bipyridine]-5-carboxamide](/img/structure/B2446832.png)

![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2446833.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B2446835.png)